molecular formula C19H17NO3S B2558734 Methyl 3-amino-5-(4-(benzyloxy)phenyl)thiophene-2-carboxylate CAS No. 474843-40-8

Methyl 3-amino-5-(4-(benzyloxy)phenyl)thiophene-2-carboxylate

Cat. No.: B2558734
CAS No.: 474843-40-8
M. Wt: 339.41
InChI Key: YIMYASTXYWDVQA-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-(4-(benzyloxy)phenyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene derivatives .

Scientific Research Applications

Methyl 3-amino-5-(4-(benzyloxy)phenyl)thiophene-2-carboxylate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-(4-(benzyloxy)phenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-5-(4-(benzyloxy)phenyl)thiophene-2-carboxylate is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity.

Biological Activity

Methyl 3-amino-5-(4-(benzyloxy)phenyl)thiophene-2-carboxylate (CAS No. 474843-40-8) is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables and research findings.

  • Molecular Formula : C19H17NO3S
  • Molecular Weight : 339.41 g/mol
  • IUPAC Name : this compound
  • CAS Number : 474843-40-8

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The compound has demonstrated moderate to potent activity against both Gram-positive and Gram-negative bacteria.

Pathogen Minimum Inhibitory Concentration (MIC)
Pseudomonas aeruginosa0.21 µM
Escherichia coli0.21 µM
Micrococcus luteusModerate activity
Candida speciesModerate antifungal activity

The compound's effectiveness was evaluated using standard MIC assays, where it exhibited significant inhibition zones compared to control groups, indicating its potential as an antimicrobial agent .

Anticancer Activity

This compound has also been assessed for its anticancer properties. In vitro studies have shown promising results against various cancer cell lines, with notable cytotoxic effects.

Cell Line Growth Inhibition Concentration (GI50)
U87 (glioblastoma)200 nM
SK (neuroblastoma)180 nM
NCI 60-cell panelNanomolar range

The compound's GI50 values indicate that it is highly effective at low concentrations, suggesting a strong potential for development as a therapeutic agent in oncology .

Research indicates that the biological activity of this compound may be attributed to its ability to interact with key cellular targets:

  • DNA Gyrase Inhibition : Molecular docking studies suggest that the compound binds effectively to DNA gyrase, a critical enzyme for bacterial DNA replication. This interaction involves multiple hydrogen bonds and hydrophobic interactions, which are essential for its antibacterial action .
  • Cell Cycle Arrest : In cancer cells, the compound induces mitotic arrest, as indicated by high levels of phosphorylated histone H3, a marker for mitosis. This effect is crucial in preventing cancer cell proliferation .

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound:

  • Antimicrobial Study : A study published in MDPI evaluated various derivatives, including this compound, for their antimicrobial activities against clinical strains. The results showed that it had comparable efficacy to established antibiotics like ciprofloxacin .
  • Cytotoxicity Assessment : Another study assessed the cytotoxic effects on glioblastoma and neuroblastoma cell lines, revealing that this compound significantly reduced cell viability at nanomolar concentrations .

Properties

IUPAC Name

methyl 3-amino-5-(4-phenylmethoxyphenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3S/c1-22-19(21)18-16(20)11-17(24-18)14-7-9-15(10-8-14)23-12-13-5-3-2-4-6-13/h2-11H,12,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIMYASTXYWDVQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)OCC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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